2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structural features. It contains a benzothiazole ring, a sulfanyl group, and a hydrazide linkage, making it a significant subject of study in various scientific fields. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor or therapeutic agent.
The compound is synthesized through multi-step chemical reactions involving various reagents and conditions. Its synthesis and properties have been documented in several chemical databases and research articles, which provide insights into its classification and potential applications.
This compound belongs to the class of hydrazides, which are organic compounds containing the functional group -C(=O)N-NH2. It also falls under the category of benzothiazoles, known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves several key steps:
These methods highlight the complexity and precision required in synthesizing this compound while ensuring high yields and purity.
The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C16H16N4O2S2 |
Molecular Weight | 379.9 g/mol |
InChI Key | NPZMTZPNSNQUHC-UFWORHAWSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F |
The chemical reactivity of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can be assessed through various reactions:
These reactions highlight the versatility of this compound in organic synthesis and medicinal chemistry.
The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide depends on its application:
Understanding these mechanisms is crucial for developing effective therapeutic agents based on this compound.
The physical and chemical properties of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Varies with solvent |
Stability | Stable under normal conditions |
The potential applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide span multiple scientific fields:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1